4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide
Descripción
This compound features a benzamide core with a 4-fluoro substituent, linked via a phenyl group to a sulfamoyl moiety attached to a 6-methoxypyrimidin-4-yl group.
Propiedades
IUPAC Name |
4-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)15-8-6-14(7-9-15)22-18(24)12-2-4-13(19)5-3-12/h2-11H,1H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXWECNRSDTVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Sulfonamide-First Approach
Amidation-First Approach
- Synthesize 4-aminophenylsulfonamide via nitro reduction.
- Amidate with 4-fluorobenzoic acid.
- Couple the sulfonamide with 6-methoxypyrimidin-4-amine.
The sulfonamide-first approach is favored industrially due to higher yields (75–88%) and reduced side reactions.
Stepwise Synthesis and Optimization
Synthesis of 6-Methoxypyrimidin-4-amine
Procedure :
- Starting material : 4,6-Dichloropyrimidine.
- Methoxylation : React with sodium methoxide in methanol at 60°C for 6 h to yield 6-methoxy-4-chloropyrimidine.
- Amination : Treat with aqueous ammonia (25%) at 120°C under pressure for 12 h.
- Yield : 82–90%.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Methoxylation | NaOMe, MeOH, 60°C, 6 h | 85 |
| Amination | NH₃ (aq), 120°C, 12 h | 88 |
Sulfonamide Bond Formation
Procedure :
- Chlorosulfonation : React 4-fluorobenzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 h to form 4-fluorobenzenesulfonyl chloride .
- Coupling : Combine 4-fluorobenzenesulfonyl chloride (1.0 eq) with 6-methoxypyrimidin-4-amine (1.2 eq) in dichloromethane (DCM)/water (2:1) with Na₂CO₃ (2.5 eq) at 25°C for 24 h.
- Isolation : Acidify with HCl, filter, and recrystallize from methanol.
Optimization Insights :
Amidation of Sulfonamide Intermediate
Procedure :
- Activation : Treat 4-fluorobenzoic acid with thionyl chloride (SOCl₂) at reflux for 3 h to form 4-fluorobenzoyl chloride .
- Coupling : React 4-[(6-methoxypyrimidin-4-yl)sulfamoyl]aniline (1.0 eq) with 4-fluorobenzoyl chloride (1.1 eq) in DCM using triethylamine (TEA, 2.0 eq) at 0°C→25°C for 12 h.
- Purification : Wash with NaHCO₃, dry over MgSO₄, and crystallize from ethanol/water.
Critical Parameters :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0°C → 25°C | 72 |
| Solvent | DCM | 72 |
| Base | TEA | 75 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (t, J = 8.4 Hz, 2H, F-Ar-H), 3.87 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 162.1 (C-F), 158.9 (pyrimidine-C), 135.4–115.2 (Ar-C).
- HRMS (ESI+) : m/z calculated for C₁₉H₁₆FN₃O₄S [M+H]⁺: 418.0869; found: 418.0865.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-{4-[(4,6-Dimethylpyrimidin-2-YL)Sulfamoyl]Phenyl}-4-Fluorobenzamide (CAS 289629-99-8)
- Structural Difference : Replaces the 6-methoxy group with 4,6-dimethylpyrimidine.
- Key Data :
- Implications : The dimethylpyrimidine group increases hydrophobicity (higher density) compared to the methoxy variant. The pKa suggests moderate ionization at physiological pH, affecting solubility and membrane permeability.
2-Iodo-N-{4-[(6-Methoxypyrimidin-4-YL)Sulfamoyl]Phenyl}Benzamide (ChemDiv ID: 8006-8659)
- Structural Difference : Substitutes 4-fluoro with 2-iodo on the benzamide.
- However, it may reduce solubility compared to the fluoro analog.
4-[Bis(2-Methylpropyl)Sulfamoyl]-N-[4-[(4-Methylpyrimidin-2-YL)Sulfamoyl]Phenyl]Benzamide
4-(1H-Imidazol-1-YL)-N-(4-(N-(5-Methylisoxazol-4-YL)Sulfamoyl)Phenyl)Benzamide
- Structural Difference : Replaces the pyrimidine with a 5-methylisoxazole and adds an imidazole ring.
- Key Data :
- Implications : Heterocyclic variations (isoxazole vs. pyrimidine) alter electronic properties and binding interactions, highlighting the importance of the pyrimidine’s methoxy group in the target compound.
N-[4-[(6-Methoxypyrimidin-4-YL)Sulfamoyl]Phenyl]-4-Morpholin-4-Ylsulfonylbenzamide (CAS 457651-05-7)
- Structural Difference : Substitutes 4-fluoro with a morpholine-sulfonyl group.
- Key Data: Molecular Weight: 533.6 g/mol XLogP3: 1.1 Hydrogen Bond Donors/Acceptors: 2/11
- Implications : The morpholine group enhances solubility (lower XLogP3) but reduces hydrophobicity, which may limit passive diffusion across biological membranes compared to the fluoro analog.
Melting Points and Stability
Solubility and Permeability
- Methoxy and morpholine groups improve aqueous solubility (e.g., XLogP3 = 1.1 for the morpholine analog) , whereas halogenated or alkylated derivatives favor lipid membranes.
Actividad Biológica
4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Its unique chemical structure, which includes a fluorine atom and a sulfamoyl group attached to a pyrimidine moiety, suggests significant interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide is C18H20FN3O3S, with a molecular weight of approximately 373.43 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O3S |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | 4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide |
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. The following sections detail its biological activities based on various studies.
Antimicrobial Activity
Studies have shown that 4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide demonstrates efficacy against a range of microbial pathogens. Its mechanism appears to involve the modulation of chemokine receptors, which are crucial in immune responses.
- Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in treating bacterial infections .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It is believed to interfere with inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators.
- Research Findings : A study highlighted that treatment with this compound resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation .
The biological activity of 4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide can be attributed to its ability to interact with various molecular targets:
- Chemokine Receptors : By modulating these receptors, the compound can influence immune cell migration and activation.
- Enzyme Inhibition : The sulfamoyl group may facilitate interactions with enzymes involved in inflammatory processes, leading to reduced synthesis of inflammatory cytokines.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-(N-(2-fluorophenyl)sulfamoyl)phenyl)acetamide | Antimicrobial | Enhanced lipophilicity may improve bioavailability |
| N-(4-(N-(p-tolyl)sulfamoyl)phenyl)acetamide | Anti-inflammatory | Methyl group on phenyl ring |
| N-[3-sulfamoyl-4-[5-(trifluoromethyl)pyridin-3-yl]phenyl]-2-[2-fluoro-4-methoxyphenyl]acetamide | Increased potency against certain targets | Contains trifluoromethyl and methoxy groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
